![molecular formula C18H21N5 B14895979 3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a pyridine ring, an amino group, and a diethylaminoethyl side chain. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyridine Ring Fusion: The indole ring is then fused with a pyridine ring through a cyclization reaction.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is added through alkylation reactions using diethylamine and an appropriate alkylating agent.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyridine rings.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Cyclization: Formation of polycyclic compounds.
科学研究应用
3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The diethylaminoethyl side chain may enhance its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- 3-Amino-5-(2-(dimethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile
- 3-Amino-5-(2-(methylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile
- 3-Amino-5-(2-(ethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile
Uniqueness
3-Amino-5-(2-(diethylamino)ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile is unique due to its specific diethylaminoethyl side chain, which may confer distinct pharmacokinetic properties, such as improved membrane permeability and metabolic stability. This makes it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C18H21N5 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
3-amino-5-[2-(diethylamino)ethyl]pyrido[4,3-b]indole-4-carbonitrile |
InChI |
InChI=1S/C18H21N5/c1-3-22(4-2)9-10-23-16-8-6-5-7-13(16)15-12-21-18(20)14(11-19)17(15)23/h5-8,12H,3-4,9-10H2,1-2H3,(H2,20,21) |
InChI 键 |
YEVMYZBKILWGFV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C2=CC=CC=C2C3=CN=C(C(=C31)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
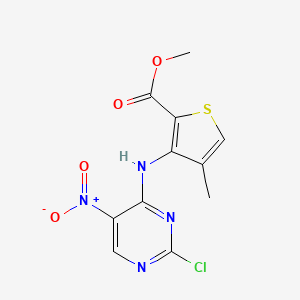
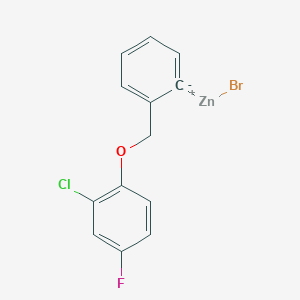

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)

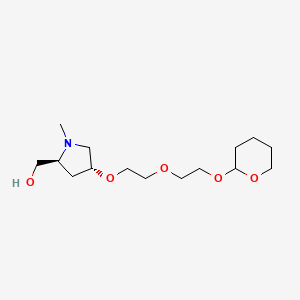


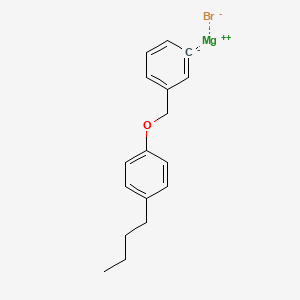
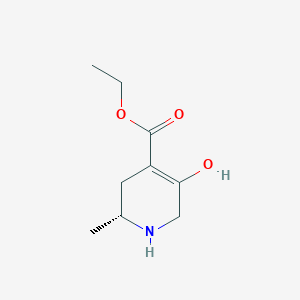

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
